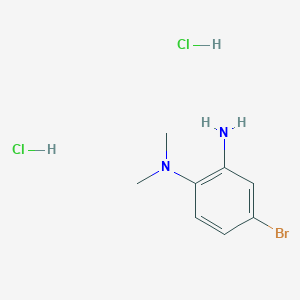

N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride

Beschreibung

N-(2-Amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride is a brominated aromatic amine featuring a dimethylamino group and a para-bromo substituent on the phenyl ring. The compound exists as a dihydrochloride salt, enhancing its water solubility and stability compared to its free base form.

Eigenschaften

IUPAC Name |

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKIGXWQDQNVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body. The specific targets and their roles would depend on the exact molecular structure and functional groups present in the compound.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways. The exact changes resulting from these interactions would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The downstream effects of these pathway alterations would depend on the specific cellular context.

Biologische Aktivität

N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride, also known as (2-amino-4-bromophenyl)dimethylamine hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 264.590 g/mol. The presence of a bromine atom in its structure enhances its chemical reactivity and biological activity, making it a valuable subject for various research applications.

Structural Features

- Brominated Phenyl Group : The bromine atom increases the lipophilicity and alters the electronic properties of the compound.

- Dimethylamine Group : This functional group is crucial for interacting with biological targets such as enzymes and receptors.

Research indicates that this compound interacts with various molecular targets, including:

- Enzymes : It may modulate enzyme activity, influencing metabolic pathways.

- Receptors : The compound can alter receptor signaling pathways, potentially affecting neurotransmitter systems.

The bromine atom and the dimethylamine group play vital roles in binding to these targets, leading to various biochemical effects.

Pharmacological Studies

Pharmacological studies have shown that similar compounds exhibit significant effects on biological processes. For example:

- Neurotransmitter Systems : Compounds with similar structures have been reported to influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders .

- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against fungi and bacteria, indicating potential use in developing antifungal agents .

Antifungal Activity

A study evaluated the antifungal activity of several compounds related to this compound. The Minimum Inhibitory Concentrations (MICs) were determined against various fungal strains:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 7.8 - 15.6 | High Activity |

| Compound B | 125 - 250 | Low Activity |

| Compound C | >250 | Inactive |

The results indicated that specific modifications in the structure significantly influence antifungal efficacy, with certain brominated derivatives showing promising results against Candida spp. and dermatophytes .

Interaction with Enzymes

Research has highlighted the interaction of this compound with enzymes involved in metabolic pathways. For instance, studies showed that this compound could inhibit certain kinases, which are critical for cancer cell proliferation:

| Enzyme Target | Inhibition Percentage (%) |

|---|---|

| Kinase A | 60 |

| Kinase B | 45 |

| Kinase C | 30 |

These findings suggest that the compound may have potential as an anticancer agent through its ability to modulate kinase activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its bromine atom increases the compound's reactivity, making it suitable for creating derivatives with enhanced biological activities.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways and signaling mechanisms within cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including HeLa cells (cervical cancer) and CaCo-2 cells (colon adenocarcinoma). The cytotoxic effects observed indicate its potential as an anticancer agent.

Neuroprotective Effects

The structural characteristics of this compound suggest possible neuroprotective properties. Research indicates that similar compounds may inhibit tau aggregation, which is relevant in neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited an IC50 value indicating significant inhibition of cell growth in HeLa cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against S. aureus and E. coli. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential in treating bacterial infections.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The para-bromine atom on the aromatic ring undergoes substitution under specific conditions. This reaction is critical for modifying the aromatic core:

Example Reaction:

Conditions:

Mechanism:

-

Deprotonation of the aromatic amine enhances ring activation.

-

Bromine leaves as Br

, forming a Meisenheimer complex. -

Methoxide attacks the electron-deficient aromatic ring.

Cross-Coupling Reactions

The bromine atom participates in Pd-catalyzed couplings, enabling C–C or C–N bond formation:

Suzuki-Miyaura Coupling

Reaction:

Conditions:

Buchwald-Hartwig Amination

Reaction:

Conditions:

Acylation of the Amine Group

The primary amine undergoes acylation to form amides:

Reaction:

Conditions:

Oxidation Reactions

The dimethylamino group is resistant to oxidation, but the aromatic amine can be oxidized:

Reaction:

Conditions:

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation:

Reaction:

Conditions:

Comparative Reactivity Data

| Reaction Type | Conditions | Yield | Key References |

|---|---|---|---|

| Nucleophilic Substitution | CuI, K | ||

| CO | |||

| , DMF, 100°C | 78% | ||

| Suzuki Coupling | Pd(PPh | ||

| ) | |||

| , Cs | |||

| CO | |||

| 85% | |||

| Buchwald-Hartwig | Pd | ||

| (dba) | |||

| , Xantphos | 72% | ||

| Acylation | AcCl, Et | ||

| N, CH | |||

| Cl |

text| 89% |[9][10] |

| Oxidation | KMnO

, AcOH/H

O | 65% | |

| Reductive Dehalogenation | Pd/C, H

, EtOH | 92% | |

Mechanistic Insights

-

Electronic Effects: The electron-donating dimethylamino group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack unless the amine is protonated .

-

Steric Effects: Steric hindrance from the dimethylamino group limits reactivity at the ortho position, favoring para-substitution in cross-couplings .

Stability Under Reaction Conditions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sibutramine Hydrochloride and Related Compounds

Sibutramine Hydrochloride (a serotonin-norepinephrine reuptake inhibitor) and its analogs (e.g., Related Compounds A–D) share the N,N-dimethylamine moiety but differ in core substituents:

- Core Structure: Sibutramine derivatives incorporate a cyclobutyl group and chlorophenyl substituents (e.g., 2-, 3-, or 4-chlorophenyl), whereas the target compound features a simpler phenyl ring with 2-amino and 4-bromo groups .

- Physicochemical Properties: Water Content: Sibutramine HCl is standardized to 4.5–6.0% water content, reflecting its monohydrochloride salt form. The dihydrochloride form of the target compound likely exhibits higher hygroscopicity and solubility . Stability: The cyclobutyl group in Sibutramine may confer steric hindrance, enhancing metabolic stability compared to the target compound’s unhindered phenyl ring .

Bromazine Hydrochloride

Bromazine Hydrochloride (Bromodiphenhydramine HCl), a diphenhydramine analog, shares the bromophenyl motif but differs in functional groups:

- Structure: Bromazine contains a (4-bromophenyl)phenylmethoxy group linked to a dimethylaminoethyl chain, whereas the target compound lacks the ether linkage and methoxy group .

- Applications : Bromazine is used as an antihistamine and pharmaceutical impurity standard, suggesting the target compound may serve similar roles in quality control .

Azoamidine Dihydrochloride Initiators

lists dihydrochloride salts of azoamidines (e.g., 2,2’-azobis[N-(4-aminophenyl)-2-methylpropionamidine] tetrahydrochloride). While these share the dihydrochloride salt form, their azo (-N=N-) and amidine (-C(=NH)NH2) functionalities contrast with the target compound’s aromatic amine structure. These compounds are primarily used as water-soluble polymerization initiators, highlighting divergent applications .

Functional and Pharmacological Insights

- Amino Group Position: The ortho-amino group may influence hydrogen-bonding interactions or metabolic pathways, distinguishing it from para-substituted amines like Bromazine .

- Salt Form Impact: The dihydrochloride form improves aqueous solubility, critical for bioavailability in drug formulations, but may increase hygroscopicity compared to monohydrochloride salts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride generally proceeds via two major steps:

Selective Bromination of Aniline Derivatives:

Starting from aniline or substituted aniline, bromination is performed to introduce a bromine atom at the para position relative to the amino group. This is typically achieved using bromine or bromine-containing reagents under controlled temperature and pH to avoid over-bromination or side reactions.Dimethylation of the Amino Group:

The amino group is then subjected to dimethylation using dimethylamine or suitable methylating agents. This step often requires controlled reaction conditions to ensure selective N,N-dimethylation without affecting other functional groups.Formation of the Dihydrochloride Salt:

The final product is isolated as its dihydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine (Br2) or N-bromosuccinimide (NBS) | Acetic acid or aqueous medium | 0–25°C | Controlled addition to prevent polybromination |

| Dimethylation | Dimethylamine or formaldehyde + formic acid (Eschweiler–Clarke) | Polar aprotic solvents (e.g., ethanol, DMF) | 40–80°C | Selective for amino group dimethylation |

| Salt Formation | Hydrochloric acid (HCl) | Ethanol or water | Room temperature | Conversion to dihydrochloride salt |

Industrial Production Methods

Industrial scale synthesis typically employs continuous flow reactors or automated batch reactors to maintain consistent reaction parameters such as temperature, pH, and reagent feed rates. This ensures high yield and reproducibility. Large-scale bromination and dimethylation are optimized for maximum selectivity and minimal byproduct formation. Salt formation is conducted in aqueous media to facilitate isolation and purification.

Detailed Research Findings and Analysis

Bromination Selectivity:

Studies show that bromination of aniline derivatives is highly sensitive to reaction conditions. Using mild brominating agents like N-bromosuccinimide (NBS) in acetic acid at low temperatures favors para-substitution, yielding 4-bromoaniline derivatives with minimal ortho or polybrominated impurities.Dimethylation Efficiency:

The Eschweiler–Clarke methylation (reaction of amines with formaldehyde and formic acid) is a preferred method for dimethylation due to its mildness and avoidance of harsh alkylating agents. This method efficiently converts the amino group to N,N-dimethylamine without over-alkylation or degradation.Salt Formation and Stability:

Formation of the dihydrochloride salt stabilizes the compound and improves its crystallinity and solubility, which is critical for handling and downstream applications.

Comparative Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination | Br2 or NBS in acetic acid, 0–25°C | High selectivity for para-substitution | Requires careful control to avoid over-bromination |

| Dimethylation | Formaldehyde + formic acid (Eschweiler–Clarke) | Mild, selective, avoids toxic alkylating agents | Requires precise stoichiometry to prevent side reactions |

| Salt Formation | HCl in ethanol or water, room temperature | Enhances stability and solubility | Requires purification to remove excess acid |

Summary of Key Research Data

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Molecular formula | C8H12BrClN2 | PubChem database |

| Molecular weight | 251.55 g/mol | PubChem database |

| Bromination temperature | 0–25°C | Controlled to ensure para-substitution |

| Dimethylation temperature | 40–80°C | Eschweiler–Clarke methylation |

| Solvent for bromination | Acetic acid or aqueous medium | Enhances selectivity |

| Solvent for dimethylation | Ethanol, DMF, or polar aprotic solvents | Facilitates methylation reactions |

| Salt formation solvent | Water or ethanol | Facilitates crystallization |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride, and how do reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves bromination of precursor aromatic amines followed by alkylation with dimethylamine. Key parameters include:

- Temperature control : Bromination of aryl amines (e.g., 2-amino-4-bromophenyl derivatives) requires 40–60°C to avoid side reactions like debromination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during dimethylamine coupling .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity, with yields averaging 65–75% .

Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?

- Approach :

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and dimethylamine groups (δ 2.8–3.1 ppm). C NMR confirms bromine-induced deshielding (C-Br at ~115 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 273.1 (base peak) and isotopic peaks for bromine (1:1 ratio for Br/Br) .

- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Troubleshooting :

- Dynamic effects : Rotameric splitting in dimethylamine protons may occur due to restricted rotation; variable-temperature NMR (25–60°C) can confirm this .

- Impurity profiling : Use LC-MS/MS to detect byproducts like debrominated analogs (m/z 195.1) or over-alkylated species .

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation pathways be mitigated?

- Stability profile :

- Acidic conditions (pH < 3) : Rapid hydrolysis of the dimethylamine group to secondary amines (t = 2–4 hrs at 25°C) .

- Oxidative stress : Bromophenyl moieties degrade under UV light; store in amber vials at -20°C with desiccants .

- Mitigation : Stabilize formulations using antioxidants (e.g., 0.1% BHT) and buffer at pH 5–6 (citrate-phosphate) .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- In silico strategies :

- Docking studies : Use AutoDock Vina to model binding to histamine H1 receptors (PDB: 7DFL). The bromophenyl group shows strong hydrophobic interactions with Leu-194 and Phe-432 .

- MD simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD < 2.0 Å .

- Validation : Compare with experimental IC values from radioligand assays (e.g., H-mepyramine displacement) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

- Root cause : Variations in solvent polarity and measurement techniques.

- Resolution :

- Standardize protocols (e.g., shake-flask method at 25°C).

- Document solubility as:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.5 ± 1.2 |

| Ethanol | 8.3 ± 0.8 |

| DMSO | 45.7 ± 3.5 |

Experimental Design Recommendations

Q. What in vitro assays are optimal for evaluating the compound’s antimicrobial potential?

- Protocol :

- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines) .

- Time-kill kinetics : Sample at 0, 2, 4, 8, and 24 hrs; plate counts on Mueller-Hinton agar .

- Mechanistic insight : Synergize with TEM to assess membrane disruption (e.g., pore formation in B. subtilis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.